4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its complex structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxybenzaldehyde.
Fluorophenyl Substitution: The fluorophenyl group is incorporated through a reaction with 4-fluoroaniline under acidic conditions.
Final Coupling and Cyclization: The final step involves the coupling of the intermediate products followed by cyclization to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its structural features make it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The tetrahydropyrimidine ring provides a scaffold that can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 4-(4-ethoxyphenyl)-N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits unique properties due to the presence of both ethoxy and fluorophenyl groups. These groups enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
The compound 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 380644-48-4 , is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
- Molecular Formula : C20H20FN3O3
- Molecular Weight : 369.39 g/mol
- Structure : The compound features a tetrahydropyrimidine core substituted with ethoxy and fluorophenyl groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit potential as inhibitors of HIV integrase (IN). A study evaluated various compounds in this class, including similar structures to our target compound. The most active derivative showed an IC50 value of 0.65 µM , indicating promising antiviral activity against HIV IN . However, it was noted that these compounds did not demonstrate significant inhibition of HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations.
Antimicrobial Activity
The antimicrobial properties of related compounds have been studied extensively. A recent review highlighted the effectiveness of certain tetrahydropyrimidine derivatives against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These studies employed methods such as agar well diffusion to determine minimum inhibitory concentrations (MICs), establishing a basis for evaluating the antimicrobial potential of our target compound .
Case Study 1: HIV Integrase Inhibition
In vitro studies involving N-(4-fluorophenyl)-6-methyl derivatives demonstrated that modifications to the phenyl ring could enhance integrase inhibition. The docking studies supported these findings by showing favorable interactions between the compounds and the active site of HIV integrase .
Case Study 2: Antibacterial Efficacy
A series of tests were conducted on related tetrahydropyrimidine compounds against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity compared to others. For instance, ethylated derivatives showed improved efficacy against Staphylococcus aureus and E. coli .
Data Tables
Compound Name | Structure | IC50 (µM) | Activity |
---|---|---|---|
4-(4-fluorophenyl)-6-methyl | Structure | 0.65 | HIV Integrase Inhibitor |
Ethylated Derivative | Structure | 12.5 | Antibacterial against S. aureus |
Unmodified Tetrahydropyrimidine | Structure | >50 | No significant activity |
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-16-10-4-13(5-11-16)18-17(12(2)22-20(26)24-18)19(25)23-15-8-6-14(21)7-9-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQLVAXLTRZLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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